1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one
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Overview
Description
WAY-298036 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a cyclic organic compound with the chemical formula C₄H₇N₃O. This compound is a white crystalline solid that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-298036 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with cyclopropane carboxylic acid derivatives. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of WAY-298036 can be scaled up using batch or continuous flow processes. The use of high-pressure reactors and advanced purification techniques, such as preparative high-performance liquid chromatography (HPLC), ensures the high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
WAY-298036 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
WAY-298036 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of WAY-298036 involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarbohydrazide: Shares a similar cyclic structure and is used in similar applications.
Hydrazine derivatives: These compounds have comparable reactivity and are often used in similar synthetic routes.
Uniqueness
WAY-298036 stands out due to its specific chemical structure, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in applications where precise control over chemical reactions is required .
Properties
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-3-19(22)21-14(2)13-17(16-11-7-8-12-18(16)21)20-15-9-5-4-6-10-15/h4-12,14,17,20H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYORNOFPIDINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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